Cas no 1798003-05-0 (3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)

3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid is a structurally complex organic compound featuring a 1,2,4-oxadiazole core linked to a chlorinated phenylpropanoic acid moiety via a methoxy bridge. This compound is of interest in medicinal chemistry due to its potential as a bioactive scaffold, particularly in the development of enzyme inhibitors or receptor modulators. The presence of the 1,2,4-oxadiazole ring enhances metabolic stability, while the chloro and methoxy substituents contribute to selective binding interactions. Its carboxylic acid group allows for further derivatization, making it a versatile intermediate for pharmaceutical research. The compound’s well-defined structure and synthetic accessibility support its utility in drug discovery applications.
3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid structure
1798003-05-0 structure
Product name:3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid
CAS No:1798003-05-0
MF:C19H17ClN2O5
MW:388.801684141159
CID:6546750
PubChem ID:75511316

3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Z1768541427
    • 1798003-05-0
    • EN300-18524664
    • BDBM50107290
    • 3-(3-chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid
    • CHEMBL3601055
    • 3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid
    • Inchi: 1S/C19H17ClN2O5/c1-25-14-4-2-3-13(10-14)19-21-17(27-22-19)11-26-16-7-5-12(9-15(16)20)6-8-18(23)24/h2-5,7,9-10H,6,8,11H2,1H3,(H,23,24)
    • InChI Key: ZNUMOPISFAQBBW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)CCC(=O)O)OCC1=NC(C2C=CC=C(C=2)OC)=NO1

Computed Properties

  • Exact Mass: 388.0825993g/mol
  • Monoisotopic Mass: 388.0825993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 94.7Ų

3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18524664-0.05g
1798003-05-0 90%
0.05g
$2755.0 2023-11-17

Additional information on 3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid

3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid (CAS No. 1798003-05-0): An Overview

3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid (CAS No. 1798003-05-0) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound belongs to the class of propanoic acids and features a unique structural arrangement that includes a chlorinated phenyl group and an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties, making it a subject of extensive research.

The chlorinated phenyl group in the structure of 3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid plays a crucial role in its reactivity and stability. Chlorine atoms are known for their electron-withdrawing properties, which can influence the electronic distribution within the molecule. This characteristic can affect the compound's interactions with other molecules, particularly in biological systems where it may interact with enzymes or receptors.

The oxadiazole moiety is another key feature of this compound. Oxadiazoles are five-membered heterocyclic rings containing two oxygen atoms and one nitrogen atom. These rings are known for their high stability and ability to form strong hydrogen bonds, which can enhance the compound's solubility and bioavailability. In pharmaceutical research, oxadiazoles have been explored for their potential as scaffolds in drug design due to their ability to modulate various biological targets.

Recent studies have focused on the pharmacological properties of 3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's antioxidant activity. Oxidative stress is a key factor in many diseases, including neurodegenerative disorders and cardiovascular diseases. Preliminary studies have indicated that 3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid exhibits strong antioxidant properties, potentially due to its ability to scavenge free radicals and inhibit lipid peroxidation. This makes it a promising candidate for further investigation in the development of antioxidant therapies.

In addition to its pharmacological properties, the synthesis of 3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep processes involving coupling reactions and cyclizations. These methods have been refined to ensure high efficiency and scalability, making it feasible for large-scale production.

The safety profile of 3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid is also an important consideration. Preclinical studies have shown that it exhibits low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, further safety assessments are necessary to ensure its suitability for human use.

In conclusion, 3-(3-Chloro-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid (CAS No. 1798003-05-0) is a promising compound with a range of potential applications in the pharmaceutical industry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound may play a significant role in advancing treatments for various diseases.

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